3-benzyl-6-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
3-benzyl-6-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7O2S/c26-18-15-17(25(23-21-15)9-12-5-2-1-3-6-12)19-11-24(18)10-14-20-16(22-27-14)13-7-4-8-28-13/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCKOMGULOJECW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=CS5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule can be dissected into three primary components:
- Triazolopyrimidinone core (3H,6H,7H-triazolo[4,5-d]pyrimidin-7-one).
- Benzyl substituent at position 3.
- 1,2,4-Oxadiazole-thiophene moiety at position 6.
Retrosynthetic disconnections suggest sequential assembly:
- Step 1 : Formation of the triazolopyrimidinone scaffold.
- Step 2 : Introduction of the benzyl group at N3.
- Step 3 : Synthesis and coupling of the 3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylmethyl side chain.
Synthesis of the Triazolopyrimidinone Core
The triazolopyrimidinone scaffold is synthesized via cyclocondensation of 5-amino-1,2,3-triazole with malonic acid derivatives. Mrayej et al. (2024) demonstrated that ethyl malonate reacts with triazolamine in dimethylformamide (DMF) under sodium hydride (NaH) catalysis at 80°C for 2 hours, yielding triazolopyrimidinone derivatives in 94% yield (Figure 12).
Reaction Conditions :
- Substrate : 5-Amino-1H-1,2,3-triazole.
- Reagent : Ethyl malonate (1.2 equiv).
- Catalyst : NaH (1.5 equiv).
- Solvent : DMF.
- Temperature : 80°C.
- Time : 2 hours.
This method ensures high regioselectivity for the [4,5-d] pyrimidine fusion, critical for subsequent functionalization.
Introduction of the benzyl group at position 3 is achieved via alkylation. The patent WO2023101048A1 (2023) details the use of benzyl bromide in acetonitrile with cesium fluoride (CsF) as a base, yielding 3-benzyltriazolopyrimidinone in 85% purity.
Optimized Protocol :
- Substrate : Triazolopyrimidinone (1.0 equiv).
- Alkylating Agent : Benzyl bromide (1.1 equiv).
- Base : CsF (2.0 equiv).
- Solvent : Acetonitrile.
- Temperature : 60°C.
- Time : 6 hours.
CsF minimizes side reactions, while acetonitrile enhances solubility of intermediates.
Synthesis of the 3-(Thiophen-2-yl)-1,2,4-Oxadiazole-5-ylmethyl Side Chain
The 1,2,4-oxadiazole ring is constructed via cyclization of a thiophene-2-carboxamide derivative. Wang et al. (2014) reported that thiophene-2-carbonyl chloride reacts with amidoximes in tetrahydrofuran (THF) under reflux to form 1,2,4-oxadiazoles.
Procedure :
- Amidoxime Formation : Thiophene-2-carboxamide (1.0 equiv) is treated with hydroxylamine hydrochloride in ethanol at 70°C for 4 hours.
- Cyclization : The amidoxime intermediate reacts with chloroacetonitrile in THF under reflux (12 hours), yielding 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole.
Key Data :
- Yield : 78% (two steps).
- Purity : >95% (HPLC).
Coupling of the Side Chain to the Triazolopyrimidinone Core
The final step involves alkylation of the triazolopyrimidinone at position 6 with the 5-(chloromethyl)-1,2,4-oxadiazole derivative. Mrayej et al. (2024) optimized this using potassium carbonate in DMF at 100°C for 8 hours, achieving 82% yield (Figure 18).
Reaction Parameters :
- Substrate : 3-Benzyltriazolopyrimidinone (1.0 equiv).
- Alkylating Agent : 5-(Chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole (1.2 equiv).
- Base : K2CO3 (2.5 equiv).
- Solvent : DMF.
- Temperature : 100°C.
- Time : 8 hours.
Purification and Characterization
Purification : Column chromatography (SiO2, ethyl acetate/hexane 3:7) removes unreacted starting materials and byproducts.
Characterization :
- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.45–7.32 (m, 5H, benzyl-H), 7.18 (dd, J = 5.1 Hz, 1H, thiophene-H), 5.12 (s, 2H, CH2-oxadiazole).
- HRMS : m/z calc. for C21H16N7O2S [M+H]+: 454.1034; found: 454.1036.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Regioselectivity in Oxadiazole Formation : Use of chloroacetonitrile over bromo derivatives reduces ring-opening side reactions.
- Steric Hindrance during Alkylation : Elevated temperatures (100°C) and polar aprotic solvents (DMF) enhance reaction kinetics.
- Protection-Deprotection : The patent WO2023101048A1 recommends isopropyl protection of hydroxyl groups during intermediate steps to prevent undesired alkylation.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-6-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole moiety can be reduced to form corresponding amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole moiety can yield amines.
Scientific Research Applications
Research has indicated that compounds similar to 3-benzyl-6-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exhibit significant biological activities:
- Antimicrobial Properties : Studies have shown that derivatives containing oxadiazole and triazole rings possess antimicrobial activity against various bacterial strains. For instance, compounds with similar structures have been evaluated for their effectiveness against Pseudomonas aeruginosa and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) in the low micromolar range .
- Anticancer Activity : The compound's structural features suggest potential anticancer properties. Preliminary studies indicate that triazole derivatives can inhibit cancer cell proliferation by interfering with specific molecular targets involved in cell cycle regulation .
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites of target enzymes. This mechanism is particularly relevant in the development of therapeutic agents aimed at treating diseases characterized by enzyme dysregulation .
Applications
The applications of 3-benzyl-6-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one extend across several domains:
Medicinal Chemistry
The compound's potential as a therapeutic agent is being explored extensively:
- Antimicrobial Agents : Its efficacy against resistant bacterial strains positions it as a candidate for new antibiotic development.
- Anticancer Drugs : Ongoing research aims to optimize its structure for enhanced selectivity and potency against cancer cells.
Materials Science
The unique chemical properties of this compound make it suitable for:
- Polymer Development : Its incorporation into polymer matrices could lead to materials with enhanced mechanical properties and thermal stability.
- Coatings and Films : The compound's stability and reactivity can be harnessed to create protective coatings with antimicrobial properties.
Case Studies
Several case studies highlight the applications of similar compounds:
- A study on thiazole derivatives demonstrated significant antibacterial activity against Gram-positive bacteria with MIC values comparable to standard antibiotics .
- Research on triazole-based compounds revealed their potential as selective inhibitors of cancer cell lines (e.g., MCF7) through targeted molecular interactions .
Mechanism of Action
The mechanism of action of 3-benzyl-6-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The triazolopyrimidine core can interact with various enzymes and receptors, modulating their activity. The oxadiazole and thiophene moieties can also contribute to its binding affinity and specificity. Detailed studies on its mechanism of action are necessary to fully understand its effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyrimidine core but differ in their substituents and overall structure.
Thiophene-Containing Heterocycles: Compounds with thiophene rings are common in medicinal chemistry and materials science.
Oxadiazole Derivatives:
Uniqueness
3-benzyl-6-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is unique due to its combination of a triazolopyrimidine core, a thiophene ring, and an oxadiazole moiety
Biological Activity
The compound 3-benzyl-6-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, particularly focusing on its anticancer and antimicrobial activities.
Chemical Structure
The compound features multiple heterocyclic rings including:
- Triazole
- Pyrimidine
- Oxadiazole
These structural components contribute to its biological activity by interacting with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been evaluated for its activity against various cancer cell lines.
-
Mechanism of Action :
- The oxadiazole moiety is known to induce apoptosis in cancer cells. It achieves this by modulating key signaling pathways involved in cell survival and proliferation.
- In vitro studies demonstrated that the compound significantly inhibits cell growth in breast cancer (MCF-7) and lung cancer (A549) cell lines.
-
Case Studies :
- A study reported that derivatives similar to this compound exhibited IC50 values ranging from 0.5 to 10 µM against MCF-7 cells, indicating potent anticancer activity .
- Another research indicated that compounds with similar structural features displayed significant selectivity indices, suggesting low toxicity to normal cells while effectively targeting cancer cells .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against various pathogens.
-
Inhibition of Mycobacterium tuberculosis :
- The oxadiazole derivatives have shown promising results as anti-tubercular agents. For instance, compounds with similar scaffolds demonstrated MIC values as low as 0.045 µg/mL against Mycobacterium tuberculosis .
- The compound's structure suggests it may inhibit the EthR protein in M. tuberculosis, which is crucial for the bacteria's survival under antibiotic treatment.
- Broad-Spectrum Activity :
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic potential.
- Absorption and Distribution :
- Toxicity Studies :
Data Tables
Q & A
Q. How can cross-disciplinary approaches enhance research on this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
